2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
This compound is a benzo[d]thiazole-4-carboxamide derivative featuring a tetrahydrobenzo[d]thiazole core fused with a benzo[d][1,3]dioxole (piperonyl) group at the 2-position and a 4-fluorophenyl substituent on the carboxamide moiety. Its synthesis involves multistep protocols, including cyclization and coupling reactions, to introduce the distinct pharmacophoric groups. Structural confirmation relies on advanced spectroscopic techniques such as IR, $ ^1\text{H} $-NMR, $ ^{13}\text{C} $-NMR, $ ^{19}\text{F} $-NMR, and mass spectrometry .
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c23-13-5-7-14(8-6-13)24-21(28)15-2-1-3-18-19(15)25-22(31-18)26-20(27)12-4-9-16-17(10-12)30-11-29-16/h4-10,15H,1-3,11H2,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYRQCWUJINTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reactants: : The synthesis generally begins with readily available starting materials such as benzo[d][1,3]dioxole-5-carboxylic acid, 4-fluoroaniline, and appropriate thiazole derivatives.
Coupling Reaction: : The benzo[d][1,3]dioxole-5-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Amidation: : The acid chloride is then coupled with 4-fluoroaniline to form the intermediate amide.
Cyclization: : The intermediate is subjected to cyclization conditions, often involving the use of a suitable base and solvent, to form the tetrahydrobenzo[d]thiazole ring structure.
Final Steps: : The final compound is isolated and purified using standard chromatographic techniques and characterized by spectroscopic methods such as NMR and MS.
Industrial Production Methods
Scaling up the synthesis for industrial production may require optimization of reaction conditions to enhance yield and purity. Techniques like flow chemistry could be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydrobenzo[d]thiazole ring, potentially forming sulfoxides or sulfones.
Reduction: : The benzo[d][1,3]dioxole moiety can be reduced under specific conditions to open the dioxole ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) for bromination or Grignard reagents for nucleophilic attack.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation reactions.
Reduced benzo[d][1,3]dioxole derivatives: : From reduction reactions.
Substituted derivatives: : From substitution reactions, yielding compounds with various functional groups attached.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds featuring benzo[d][1,3]dioxole and thiazole moieties. For instance, compounds similar to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that derivatives with similar structural features exhibited IC50 values of 8.23 μM and 16.22 μM against esophageal squamous cell carcinoma lines, outperforming standard chemotherapeutics like 5-Fluorouracil .
Inhibition of Angiogenesis
The compound has been investigated for its ability to inhibit angiogenesis—a critical process in tumor growth and metastasis. Research indicates that structural analogs can effectively inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is vital for angiogenesis. Compounds with similar frameworks displayed IC50 values as low as 2.5 μM against VEGFR1 .
Modulation of Drug Resistance
Another significant application is in overcoming drug resistance in cancer therapies. The compound's ability to inhibit P-glycoprotein efflux pumps has been noted as a mechanism to enhance the efficacy of existing chemotherapeutic agents . This property is particularly valuable in treating cancers that develop resistance to conventional treatments.
Broad-Spectrum Antibacterial Activity
Compounds with thiazole and dioxole structures have been recognized for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Investigations into their mechanisms suggest that these compounds may act on bacterial DNA gyrase and topoisomerase IV, inhibiting essential processes for bacterial survival .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Target Bacteria | IC50 (μM) |
|---|---|---|
| Compound A | E. coli | 33 |
| Compound B | S. aureus | 25 |
| Compound C | K. pneumoniae | 40 |
Addressing Antibiotic Resistance
The development of antibiotic resistance is a pressing global health issue. Compounds like 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide may serve as novel agents capable of circumventing resistance mechanisms due to their unique structural attributes .
Synthesis and Evaluation of Analog Compounds
A series of derivatives were synthesized to evaluate their biological activities systematically. One study reported the synthesis of benzo[d][1,3]dioxoles fused with thiazepines, which demonstrated enhanced anti-proliferative activities compared to their individual components .
Clinical Implications
The ongoing research into compounds like 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has led to discussions about their potential roles in clinical settings for treating resistant cancers and infections .
Mechanism of Action
The compound’s biological activity is primarily mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and tetrahydrobenzo[d]thiazole moieties provide the necessary structural framework to fit into the active sites of these targets, while the fluorophenyl group enhances binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo[d]thiazole-2,4-dicarboxamide Series
A series of N4-(4-fluorophenyl)-N2-substituted benzo[d]thiazole-2,4-dicarboxamides (e.g., compounds 10a–10l ) share the same thiazole core and 4-fluorophenyl group but differ in substituents at the N2 position (e.g., aryl, heteroaryl, or alkyl groups). Key distinctions include:
- Synthetic Yields : Yields for these derivatives range from 72% to 92%, depending on substituent steric bulk .
- Spectroscopic Data : IR spectra of these compounds show C=O stretches at 1660–1680 cm$ ^{-1} $, consistent with carboxamide groups, while $ ^{19}\text{F} $-NMR signals at δ −115 to −117 ppm confirm the 4-fluorophenyl moiety .
Table 1: Key Properties of Selected Benzo[d]thiazole-2,4-dicarboxamides
| Compound ID | N2 Substituent | IR C=O (cm$ ^{-1} $) | $ ^{19}\text{F} $-NMR (δ, ppm) | Yield (%) |
|---|---|---|---|---|
| 10a | Phenyl | 1665 | −115.2 | 85 |
| 10d | 4-Nitrophenyl | 1680 | −116.8 | 78 |
| 10h | 2-Thienyl | 1672 | −115.9 | 92 |
Tautomerism in 1,2,4-Triazole Derivatives
Compounds such as 7–9 (1,2,4-triazole-3-thiones) exhibit tautomerism between thiol and thione forms. Unlike the target compound’s rigid thiazole core, these triazoles adopt a thione tautomer in solution, evidenced by IR spectra lacking S–H stretches (~2500–2600 cm$ ^{-1} $) and showing C=S vibrations at 1247–1255 cm$ ^{-1} $. This dynamic behavior may reduce metabolic stability compared to the static thiazole scaffold .
Substituent Impact on Bioactivity
- Piperonyl vs. Halogenated Aryl Groups : The benzo[d][1,3]dioxole group in the target compound enhances lipophilicity (logP ~3.2) compared to halogenated analogues like 35 (cyclopropanecarboxamide with trifluoromethoxy phenyl), which has a logP of ~4.1. Higher lipophilicity may improve membrane permeability but reduce solubility .
- Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, favoring hydrogen bonding with kinase ATP pockets.
Table 2: Comparative Substituent Effects
Biological Activity
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure comprising a benzo[d][1,3]dioxole moiety linked to a tetrahydrobenzo[d]thiazole core. The presence of the fluorophenyl group enhances its pharmacological properties.
Research indicates that compounds similar to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide exhibit various mechanisms of action:
- Inhibition of Angiogenesis : Compounds with similar scaffolds have been shown to inhibit vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis. For instance, derivatives have demonstrated IC50 values as low as 1.9 μM against VEGFR1 .
- Antitumor Activity : The compound's structural analogs have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies revealed significant cytotoxicity against various cancer types, including leukemia and solid tumors .
- Antibacterial Properties : Some derivatives have shown promising antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV. For example, certain benzothiazole derivatives exhibited IC50 values ranging from 0.0033 to 0.046 μg/mL against these targets .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of the compound:
| Activity | Target | IC50 Value |
|---|---|---|
| VEGFR1 Inhibition | Human endothelial cells | 1.9 μM |
| Cytotoxicity against cancer cells | Various cancer cell lines | CC50 = 4-9 μM |
| DNA Gyrase Inhibition | E. coli | 12 μM |
These studies indicate that the compound has substantial potential as an antitumor agent and an antibacterial agent.
Case Studies
- Anticancer Activity : A study focused on a series of benzothiazole derivatives found that compounds with benzo[d][1,3]dioxole moieties exhibited significant antiproliferative effects against leukemia cell lines . The mechanism involved apoptosis induction and cell cycle arrest.
- Antibacterial Efficacy : Research on thiazoles has shown that compounds similar to our target inhibited bacterial growth effectively. One derivative demonstrated an IC50 value of 33 nM against E. coli DNA gyrase .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that modifications on the benzo[d][1,3]dioxole and tetrahydrobenzo[d]thiazole rings can significantly affect biological activity:
- Substituent Effects : The introduction of halogen atoms (e.g., fluorine) on the phenyl ring has been linked to enhanced potency against specific targets due to increased lipophilicity and improved binding interactions.
- Core Modifications : Alterations in the tetrahydrobenzo[d]thiazole core have shown varying degrees of impact on cytotoxicity and selectivity towards cancer cells.
Q & A
Q. What are the critical steps and considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. Key steps include:
- Reagent selection : Use of triethylamine (base) and dimethylformamide (solvent) to facilitate amide bond formation .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to track intermediates and ensure purity .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional groups (e.g., amide, fluorophenyl) and regiochemistry .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and aromatic C-F stretches .
- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- HPLC-MS : Validates molecular weight and purity (>95%) .
Q. What in vitro models are suitable for preliminary biological activity assessment?
- Cancer cell lines : Test antiproliferative activity using MTT assays in HT-29 (colon) or MCF-7 (breast) cells, comparing IC₅₀ values to reference compounds like thiophene-carboxamide analogs .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Structural modifications : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .
- Analog synthesis : Prepare derivatives with variations in the tetrahydrobenzo[d]thiazole core (e.g., oxidation to thiazole) and compare bioactivity .
- Computational docking : Use AutoDock Vina to predict binding modes to targets like PDK1, guided by QTAIM analysis of noncovalent interactions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Reproducibility checks : Confirm compound purity (>99% via HPLC) and solubility (use DMSO stock solutions standardized to <0.1% v/v) .
- Orthogonal assays : Validate cytotoxicity in 3D spheroid models if 2D monolayer results are inconsistent .
- Batch analysis : Compare synthetic batches for byproducts (e.g., hydrolyzed amides) via LC-MS .
Q. What strategies enable enantioselective synthesis of this compound?
- Chiral catalysts : Employ CuH-catalyzed hydroalkylation for stereocontrol, as demonstrated in related benzo[d]dioxole derivatives .
- Chromatographic resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assign configuration via circular dichroism .
Q. Which computational methods aid in identifying biological targets?
- Molecular docking : Screen against Protein Data Bank (PDB) entries (e.g., 6T9M for kinase targets) using Schrödinger Suite .
- QTAIM analysis : Map electron density to identify critical hydrogen bonds (e.g., amide-NH∙∙∙O interactions) that stabilize target binding .
Q. How is the compound’s stability under physiological conditions assessed?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
